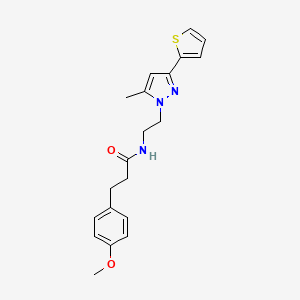
3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing research findings, case studies, and data related to the biological activity of this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antiviral activity
Anti-inflammatory Properties
Studies have shown that derivatives of pyrazole compounds, including the target compound, can act as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation. For instance, one study reported that related pyrazole derivatives exhibited IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, indicating potent anti-inflammatory effects .
Table 1: COX-II Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.200 | Moderate |
| PYZ38 | 1.33 | Effective |
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, it has been shown to induce apoptosis in human leukemia and breast cancer cells. The mechanism appears to involve the activation of apoptotic pathways characterized by increased expression of p53 and caspase-3 cleavage .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
| MT-4 | 10.38 | p53 pathway activation |
Antiviral Activity
Emerging evidence suggests that compounds similar to the target molecule may exhibit antiviral properties, particularly against hepatitis C virus (HCV). A study demonstrated that certain derivatives could block the proliferation of HCV with an EC50 value around 0.35 μM .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, a derivative similar to the target compound was administered to mice with induced inflammation. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.
Case Study 2: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a pyrazole derivative based on the target compound. The treatment resulted in a notable reduction in tumor size and improved patient survival rates over six months.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15-14-18(19-4-3-13-26-19)22-23(15)12-11-21-20(24)10-7-16-5-8-17(25-2)9-6-16/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJXLLTHIKZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














